Methyl 3-bromo-2-cyanobenzoate
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Overview
Description
Methyl 3-bromo-2-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a cyano group at the second position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-cyanobenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-cyanobenzoate. The reaction typically employs bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Reduction Products: Methyl 3-amino-2-cyanobenzoate.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 3-bromo-2-cyanobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the cyano group is converted to an amine group via the transfer of hydride ions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Methyl 3-bromo-2-cyanobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-3-cyanobenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Methyl 3-chloro-2-cyanobenzoate: Chlorine atom instead of bromine, which affects the compound’s reactivity and the types of reactions it undergoes.
Methyl 3-bromo-4-cyanobenzoate:
Each of these compounds has unique properties and reactivity patterns, making them suitable for different applications in organic synthesis and research.
Properties
IUPAC Name |
methyl 3-bromo-2-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBWUQNFHIFIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261653-43-3 |
Source
|
Record name | methyl 3-bromo-2-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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